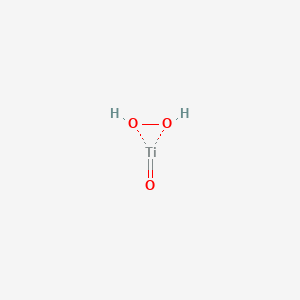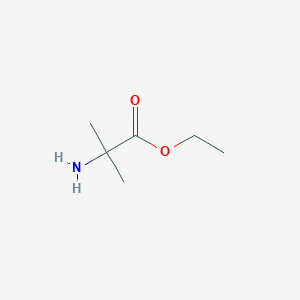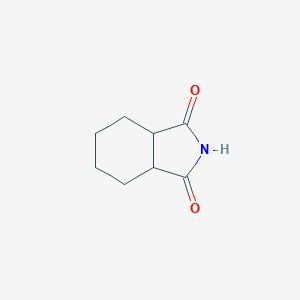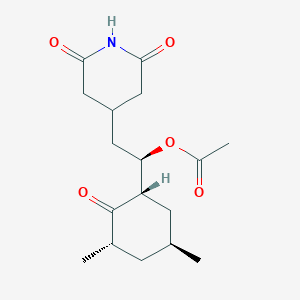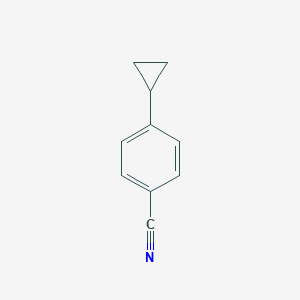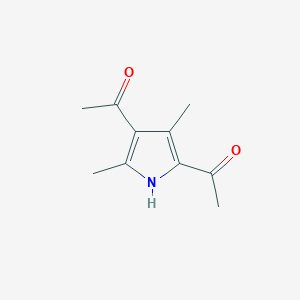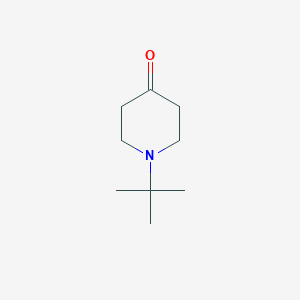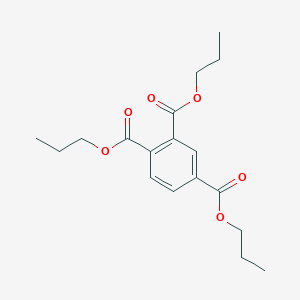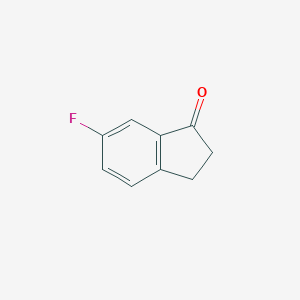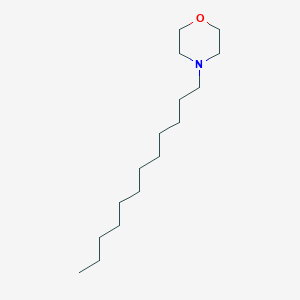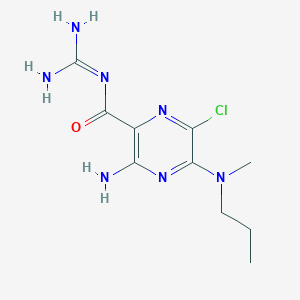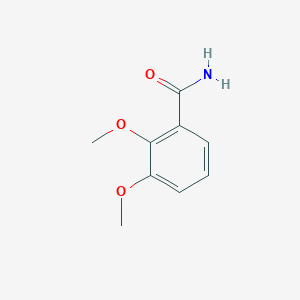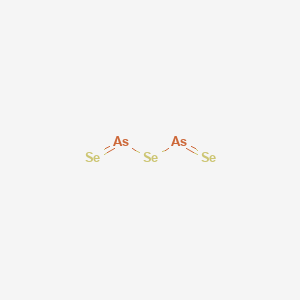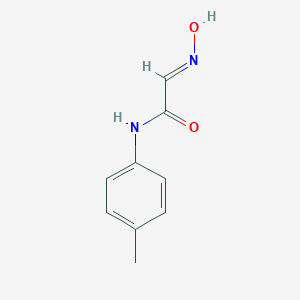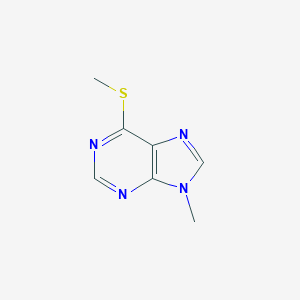
9-Methyl-6-(methylthio)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-6-(methylthio)-9H-purine, also known as Methylthioguanine, is a purine analog that has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types.
Wirkmechanismus
The mechanism of action of 9-Methyl-6-(methylthio)-9H-purine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
9-Methyl-6-(methylthio)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis, and topoisomerase II, an enzyme involved in DNA repair. It has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Methyl-6-(methylthio)-9H-purine in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types and has the potential to be used in combination with other cancer therapies. However, one of the main limitations of using 9-Methyl-6-(methylthio)-9H-purine is its toxicity. It has been found to be toxic to normal cells as well as cancer cells, which can limit its use in clinical settings.
Zukünftige Richtungen
There are a number of future directions for the study of 9-Methyl-6-(methylthio)-9H-purine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new analogs of 9-Methyl-6-(methylthio)-9H-purine that exhibit improved potency and selectivity. Additionally, there is a need for further studies to elucidate the mechanism of action of 9-Methyl-6-(methylthio)-9H-purine and to identify potential biomarkers that can be used to predict response to therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 9-Methyl-6-(methylthio)-9H-purine in cancer therapy.
Synthesemethoden
The synthesis of 9-Methyl-6-(methylthio)-9H-purine involves the reaction of guanine with methanethiol in the presence of a strong acid catalyst. The reaction yields a mixture of products, which are then separated and purified using various chromatographic techniques. The final product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
9-Methyl-6-(methylthio)-9H-purine has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity and has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Eigenschaften
CAS-Nummer |
1127-75-9 |
|---|---|
Produktname |
9-Methyl-6-(methylthio)-9H-purine |
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2SC |
Andere CAS-Nummern |
1127-75-9 |
Synonyme |
9-Methyl-6-(methylthio)-9H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



